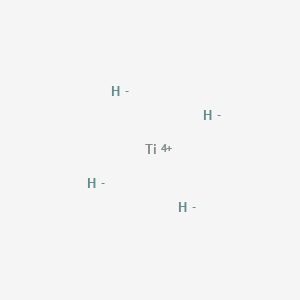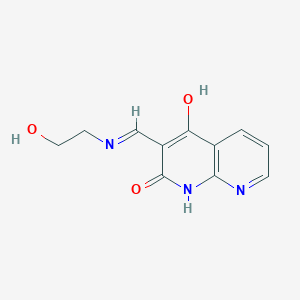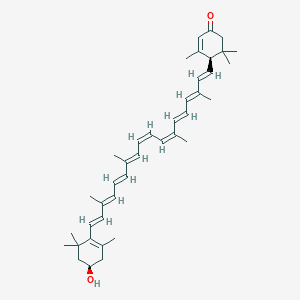
Titanium-tritide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium-tritide is a compound formed by the reaction of titanium with tritium, a radioactive isotope of hydrogen. This compound is significant in various scientific and industrial applications due to its unique properties, including its ability to store hydrogen isotopes and its use in nuclear fusion technology.
准备方法
Synthetic Routes and Reaction Conditions: Titanium-tritide is typically prepared by exposing titanium to tritium gas under controlled conditions. The process involves heating a titanium specimen in a vacuum system and introducing tritium gas. The reaction is carried out at temperatures ranging from 550°C to 750°C for absorption and 350°C to 550°C for desorption .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity titanium sheets that are mechanically polished, degreased, and deoxidized. The titanium is then exposed to tritium gas in a vacuum metal system, where the reaction takes place under controlled pressure and temperature conditions .
化学反应分析
Types of Reactions: Titanium-tritide primarily undergoes absorption and desorption reactions with tritium. The absorption process involves the uptake of tritium by titanium, forming this compound, while desorption involves the release of tritium from the compound .
Common Reagents and Conditions: The primary reagent used in these reactions is tritium gas. The reactions are typically carried out in a vacuum system at high temperatures (550°C to 750°C for absorption and 350°C to 550°C for desorption) .
Major Products Formed: The major product formed during the absorption reaction is this compound. During desorption, tritium gas is released from the compound .
科学研究应用
Titanium-tritide has several scientific research applications, including:
Nuclear Fusion Technology: It is used in the fuel cycle of fusion reactors due to its high hydrogen storage capacity
Betavoltaic Batteries: this compound is used in betavoltaic batteries, which convert beta radiation from tritium into electrical energy
Neutron Generators: High-quality this compound targets are used in neutron generators for various scientific and industrial applications.
作用机制
The mechanism of action of titanium-tritide involves the absorption and desorption of tritium by titanium. The absorption process is driven by the high affinity of titanium for hydrogen isotopes, while desorption occurs when the compound is heated, releasing tritium gas . The apparent activation energy for absorption and desorption has been determined to be 155.5 kJ/mol and 62.1 kJ/mol, respectively .
相似化合物的比较
Titanium-protium: Similar to titanium-tritide but involves protium (ordinary hydrogen) instead of tritium
Titanium-deuterium: Involves deuterium (heavy hydrogen) instead of tritium
Nickel-tritide: Another compound used in betavoltaic batteries, but with different properties and applications.
Uniqueness of this compound: this compound is unique due to its high hydrogen storage capacity and its specific use in nuclear fusion technology and betavoltaic batteries. Its ability to store and release tritium efficiently makes it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
11140-68-4 |
|---|---|
分子式 |
H4Ti |
分子量 |
51.899 g/mol |
IUPAC 名称 |
titanium tetrahydride |
InChI |
InChI=1S/Ti.4H |
InChI 键 |
XOOJFLWSRHQYJN-UHFFFAOYSA-N |
规范 SMILES |
[TiH4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175155.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175158.png)


